Mal-VC-PAB-ABAEP-Azonafide
Description
Contextualization within Antibody-Drug Conjugate (ADC) and Targeted Drug Delivery Research Frameworks
Antibody-drug conjugates (ADCs) represent a sophisticated class of biopharmaceutical drugs designed as targeted therapy for treating cancer. mdpi.com ADCs are complex molecules composed of three main parts: a monoclonal antibody that specifically targets a particular antigen on the surface of tumor cells, a highly potent cytotoxic agent (or "payload"), and a chemical linker that connects the antibody to the payload. mdpi.comthermofisher.com This tripartite structure enables the precise delivery of cytotoxic agents to cancer cells, thereby enhancing the therapeutic window and reducing the systemic toxicity associated with traditional chemotherapy. mdpi.com
Mal-VC-PAB-ABAEP-Azonafide is a drug-linker conjugate developed for use in ADCs. targetmol.cnmedchemexpress.commedchemexpress.commedchemexpress.comtargetmol.commedchemexpress.eu Its design embodies the core principles of ADC technology, aiming to provide a stable yet cleavable connection between a targeting antibody and the cytotoxic payload, Azonafide (B1242303). targetmol.cnmedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eu The overarching goal is to ensure that the potent cell-killing agent remains inactive and securely attached to the antibody while in circulation, only to be released upon internalization into the target cancer cell. nih.gov
Historical Development and Rationale for Cleavable Linker Design in Conjugate Chemistry
The evolution of linker technology has been a critical aspect of ADC development. Early ADCs faced challenges with linker stability, leading to premature release of the cytotoxic payload in the bloodstream and causing off-target toxicity. frontiersin.org This spurred the development of more advanced linkers with improved stability and controlled release mechanisms.
Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage by specific conditions prevalent within the tumor microenvironment or inside cancer cells, such as low pH, a reductive environment, or the presence of specific enzymes. frontiersin.orgsigutlabs.com This targeted release mechanism is a key advantage of cleavable linkers. The Mal-VC-PAB component of the compound in focus is a prime example of a cleavable linker system. medchemexpress.commedchemexpress.eu Specifically, the valine-citrulline (VC) dipeptide is designed to be cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells. thermofisher.comresearchgate.net This enzyme-mediated cleavage ensures that the cytotoxic payload is released predominantly within the target cell, maximizing its efficacy against the tumor while minimizing systemic exposure. nih.gov
Overview of Structural Components and Their Designed Functional Contributions within the Research Compound
The compound this compound is a meticulously designed chemical entity where each component has a distinct and crucial function.
Maleimide (B117702) (Mal): The maleimide group serves as a reactive handle for conjugation to the monoclonal antibody. researchgate.net It typically reacts with thiol groups present on cysteine residues of the antibody, forming a stable covalent bond. researchgate.net This ensures a secure attachment of the drug-linker complex to the targeting antibody.
Valine-Citrulline (VC): This dipeptide is the enzyme-cleavable portion of the linker. researchgate.net As mentioned earlier, it is specifically designed to be recognized and cleaved by cathepsin B, a protease found in high concentrations within the lysosomes of tumor cells. researchgate.net
p-Aminobenzylcarbamate (PAB): The PAB group acts as a self-immolative spacer. researchgate.netacs.org Once the VC dipeptide is cleaved by cathepsin B, the PAB moiety undergoes a spontaneous electronic cascade, leading to the release of the attached payload, ABAEP-Azonafide. researchgate.net This self-immolative feature ensures efficient and rapid release of the active drug following enzymatic cleavage.
ABAEP (a spacer): While the specific structure of "ABAEP" is not detailed in the provided search results, it functions as an additional spacer or linker component connecting the PAB group to the Azonafide payload. Its role is likely to provide optimal spatial orientation and to ensure that the released Azonafide is in its fully active form.
Azonafide: This is the cytotoxic payload of the conjugate. As a DNA-damaging agent, its function is to induce apoptosis or cell death once it is released inside the target cancer cell. fujifilm.com
Table 1: Structural Components of this compound and their Functions
| Component | Name | Function |
|---|---|---|
| Mal | Maleimide | Covalently attaches the linker-drug to the antibody. researchgate.net |
| VC | Valine-Citrulline | Dipeptide sequence cleaved by cathepsin B in tumor cells. researchgate.net |
| PAB | p-Aminobenzylcarbamate | Self-immolative spacer that releases the payload after VC cleavage. researchgate.net |
| ABAEP | Spacer | Connects the PAB group to the Azonafide payload. |
| Azonafide | Cytotoxic Payload | A DNA-damaging agent that induces cancer cell death. fujifilm.com |
Structure
2D Structure
Properties
Molecular Formula |
C61H71N11O12 |
|---|---|
Molecular Weight |
1150.3 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[4-[2-[4-[2-(10-methoxy-14,16-dioxo-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12-heptaen-15-yl)ethyl]piperazin-1-yl]ethylcarbamoyl]phenyl]carbamate |
InChI |
InChI=1S/C61H71N11O12/c1-38(2)54(68-49(73)13-5-4-8-28-71-50(74)24-25-51(71)75)57(78)67-47(12-9-26-64-60(62)81)56(77)65-42-18-14-39(15-19-42)37-84-61(82)66-43-20-16-40(17-21-43)55(76)63-27-29-69-30-32-70(33-31-69)34-35-72-58(79)45-22-23-48(83-3)46-36-41-10-6-7-11-44(41)53(52(45)46)59(72)80/h6-7,10-11,14-25,36,38,47,54H,4-5,8-9,12-13,26-35,37H2,1-3H3,(H,63,76)(H,65,77)(H,66,82)(H,67,78)(H,68,73)(H3,62,64,81)/t47-,54-/m0/s1 |
InChI Key |
UGCBMUWUWZSDLF-ZKHWSWFBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)NCCN3CCN(CC3)CCN4C(=O)C5=CC=C(C6=CC7=CC=CC=C7C(=C56)C4=O)OC)NC(=O)CCCCCN8C(=O)C=CC8=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)NCCN3CCN(CC3)CCN4C(=O)C5=CC=C(C6=CC7=CC=CC=C7C(=C56)C4=O)OC)NC(=O)CCCCCN8C(=O)C=CC8=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for Mal Vc Pab Abaep Azonafide
Advanced Synthetic Approaches for the Mal-VC-PAB-ABAEP Linker Backbone
The Mal-VC-PAB-ABAEP linker is a multicomponent system designed for stability in circulation and specific cleavage at the target site. nih.gov Its backbone consists of a maleimide (B117702) (Mal) group for antibody conjugation, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, a self-immolative para-aminobenzyl (PAB) spacer, and a custom spacer component (ABAEP) that connects to the Azonafide (B1242303) payload. The synthesis of this complex linker is a multi-step process requiring precise control over reaction conditions.
Peptide Coupling: The synthesis typically begins with the coupling of Fmoc-protected valine to a citrulline precursor. This is followed by the attachment of the PAB spacer to the C-terminus of the dipeptide.
Introduction of the Maleimide Group: A maleimido-containing cap, such as maleimidocaproyl (Mc), is attached to the N-terminus of the valine residue. This group serves as the reactive handle for conjugation to antibody thiol groups. nih.gov
Functionalization of the PAB Spacer: The PAB group is often functionalized with a leaving group, like p-nitrophenyl carbonate (PNP), to facilitate the subsequent attachment of the payload. medchemexpress.com
Integration of the ABAEP Spacer: The specific "ABAEP" component, a custom spacer, would be synthesized separately and then coupled to the PAB moiety before the final payload attachment. The exact synthetic route for this component would depend on its chemical structure.
The Val-Cit dipeptide is specifically chosen for its sensitivity to cleavage by cathepsin B, a protease that is often overexpressed in the tumor microenvironment. nih.govnih.gov Upon cleavage, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, ensuring the release of the unmodified Azonafide payload inside the target cell. nih.gov
Conjugation Chemistry for Site-Specific and Non-Site-Specific Integration of Azonafide Payload
Once the drug-linker complex (Mal-VC-PAB-ABAEP-Azonafide) is synthesized, it is covalently attached to a monoclonal antibody (mAb). This conjugation can be achieved through site-specific or non-site-specific methods, each with distinct implications for the homogeneity and therapeutic index of the resulting ADC.
Non-Site-Specific Conjugation: This is the traditional approach, primarily targeting native amino acid residues on the antibody surface.
Cysteine Conjugation: This method involves the partial reduction of inter-chain disulfide bonds in the antibody's hinge region, generating free thiol groups. The maleimide group of the linker then reacts with these thiols to form a stable thioether bond. nih.govadcreview.com This typically results in a heterogeneous mixture of ADCs with drug-to-antibody ratios (DARs) of 0, 2, 4, 6, or 8.
Lysine (B10760008) Conjugation: This strategy utilizes the solvent-exposed primary amino groups of lysine residues. These amines react with N-hydroxysuccinimide (NHS) esters or other activated esters on the linker. nih.gov Due to the high abundance of lysine residues (typically 80-100 per mAb), this method produces a highly heterogeneous mixture of ADC species with a wide distribution of DARs and conjugation sites. nih.gov
Site-Specific Conjugation: To overcome the heterogeneity of random conjugation, several site-specific methods have been developed to produce homogeneous ADCs with a defined DAR and predictable properties. synaffix.com
Engineered Cysteines: Specific amino acids in the antibody sequence can be mutated to cysteines, providing reactive handles at desired locations for controlled conjugation.
Enzymatic Conjugation: Enzymes like microbial transglutaminase can be used to introduce a reactive linker at a specific glutamine residue. nih.gov Another enzymatic approach involves modifying the N-linked glycans in the Fc region of the antibody to introduce an azide (B81097) handle, which can then be conjugated to a linker via copper-free click chemistry. synaffix.combioglyco.com
Affinity Peptide-Mediated Conjugation: Novel methods utilize Fc-affinity peptides to direct the conjugation reaction to specific lysine residues (e.g., Lys248 and Lys288), enabling the production of site-specific ADCs on a gram scale. researchgate.net
The choice of conjugation strategy significantly impacts the ADC's characteristics. Site-specific methods generally yield more homogeneous products with improved pharmacokinetics and a wider therapeutic window compared to the heterogeneous mixtures produced by non-site-specific methods. nih.govresearchgate.net
Table 1: Comparison of ADC Conjugation Strategies
| Feature | Non-Site-Specific (Cysteine/Lysine) | Site-Specific (Engineered/Enzymatic) |
| Homogeneity | Heterogeneous mixture of species | Homogeneous or near-homogeneous |
| Drug-to-Antibody Ratio (DAR) | Variable distribution (e.g., 0-8) | Precisely controlled (e.g., DAR 2 or 4) |
| Process Control | More difficult to control, batch-to-batch variability | Highly controlled and reproducible |
| Pharmacokinetics (PK) | Variable PK profile | More predictable and uniform PK |
| Therapeutic Index | Often narrower | Potentially wider |
| Example Reaction | Maleimide reaction with reduced native disulfides | Click chemistry on enzymatically installed azide |
Optimization of Synthetic Pathways for Research-Scale Production and Purity Assessment
Transitioning from initial synthesis to research-scale production requires optimization of the entire manufacturing process, including the linker synthesis, payload coupling, and antibody conjugation steps. lonza.com The goal is to develop a robust, scalable, and reproducible process that consistently yields a high-purity ADC. adcreview.com This involves modeling reaction kinetics, estimating raw material requirements, and minimizing production costs. adcreview.com
Following synthesis and conjugation, a rigorous analytical workflow is essential to assess the purity and characterize the final ADC product. creative-proteomics.com Due to the complexity of ADCs, multiple orthogonal analytical techniques are required to build a comprehensive impurity profile and ensure the product meets quality standards. creative-proteomics.comintertek.com
Key quality attributes that are assessed include:
Purity and Aggregation: Size exclusion chromatography (SEC) is the most common method used to quantify high-molecular-weight species (aggregates) and low-molecular-weight fragments. nih.gov
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute directly linked to potency and safety. nih.gov It is typically measured using Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Liquid Chromatography (RP-LC). More recently, SEC-UV methods have been developed for simultaneous analysis of DAR, purity, and free drug impurities. acs.org
Free Drug and Related Impurities: The level of residual, unconjugated drug-linker or payload must be minimized as it can contribute to off-target toxicity. These impurities are typically quantified using RP-LC or LC-MS. creative-proteomics.comacs.org
Charge Variants: Ion-exchange chromatography (IEX) or capillary isoelectric focusing (cIEF) can be used to analyze the charge heterogeneity of the ADC, which can be affected by the conjugation process. creative-proteomics.com
Structural Integrity: Techniques like Circular Dichroism may be used to confirm that the conjugation process has not negatively impacted the higher-order structure of the antibody. intertek.com
Table 2: Analytical Techniques for ADC Purity and Quality Assessment
| Analytical Technique | Parameter Measured | Purpose |
| Size Exclusion Chromatography (SEC) | Aggregates, Fragments, Purity | Assesses size variants and product purity. nih.gov |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) | Quantifies the average number of drugs per antibody. acs.org |
| Reversed-Phase Liquid Chromatography (RP-LC) | Free Drug Impurities, DAR | Measures residual small molecule impurities and can determine DAR. acs.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity Profiling, DAR | Identifies and quantifies process-related impurities and confirms product identity. creative-proteomics.com |
| Capillary Electrophoresis (CE-SDS) | Purity, Fragmentation | Provides high-resolution separation to assess purity and fragmentation. nih.gov |
| Ion-Exchange Chromatography (IEX) | Charge Variants | Analyzes heterogeneity in the surface charge of the ADC. creative-proteomics.com |
Design and Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies
Payload Modification: The Azonafide payload, an anthracene-based DNA intercalator, can be modified to improve its properties. nih.gov SAR studies on the related amonafide (B1665376) and azonafide series have explored various structural changes:
Ring System Modification: Analogues have been synthesized where the linear anthracene (B1667546) nucleus is replaced with a bent phenanthrene (B1679779) nucleus or other heterocyclic systems like furan (B31954) or thiophene (B33073) to modulate DNA binding and cytotoxicity. researchgate.netbohrium.com
Substitution Pattern: The introduction of different substituents on the aromatic core can significantly impact potency. For example, a 6-ethoxy substituted azonafide showed consistent antitumor activity in preclinical models. nih.gov
Side Chain Alteration: Modifying the alkylamino side chain, such as the one at the 5-position in amonafide, has been investigated to potentially reduce side effects while maintaining or improving anticancer activity. nih.gov
Linker Modification: The linker is not merely a tether but a critical component that influences the ADC's stability, solubility, and payload release mechanism. nih.gov SAR studies on the linker can involve:
Dipeptide Sequence: While Val-Cit is common, alternative dipeptide sequences can be explored to alter the cleavage kinetics by different proteases.
Spacer Units: The hydrophilicity of the linker can be modified by incorporating polyethylene (B3416737) glycol (PEG) units or other hydrophilic spacers. medchemexpress.com This can help mitigate aggregation issues often associated with hydrophobic payloads and improve the ADC's pharmacokinetic profile. nih.gov
Cleavage Mechanism: Entirely new cleavage triggers can be designed. For instance, linkers based on phosphate (B84403) diesters have been developed as alternatives to peptide-based systems to potentially improve plasma stability. nih.gov
By synthesizing a matrix of derivatives with variations in both the Azonafide payload and the linker components, researchers can systematically probe the SAR to identify candidates with an optimized balance of potency, stability, and tolerability. nih.gov
Molecular and Cellular Mechanisms of Action of Mal Vc Pab Abaep Azonafide
Enzymatic Cleavage and Subsequent Payload Release Mechanisms of the VC-PAB Linker
The Mal-VC-PAB-ABAEP-Azonafide conjugate employs a sophisticated linker system designed to remain stable in systemic circulation and to undergo specific cleavage within the tumor microenvironment or inside cancer cells. The valine-citrulline (VC) dipeptide linked to a p-aminobenzylcarbamate (PAB) spacer is a well-established system in ADC technology, prized for its susceptibility to enzymatic degradation.
The primary mechanism for the release of Azonafide (B1242303) from the this compound conjugate is initiated by the enzymatic activity of Cathepsin B. nih.gov This cysteine protease is often overexpressed in the lysosomes of various cancer cells, providing a degree of tumor selectivity. nih.gov Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome, where the acidic environment and high concentration of proteases, including Cathepsin B, facilitate the cleavage of the linker.
Cathepsin B specifically recognizes and hydrolyzes the amide bond between the valine and citrulline residues of the VC linker. nih.gov This initial cleavage event sets in motion a cascade of spontaneous electronic rearrangements within the PAB spacer, a process known as self-immolation. creativebiolabs.net The cleavage of the VC dipeptide exposes an amino group on the PAB moiety, which then triggers a 1,6-elimination reaction. This intramolecular cyclization results in the release of the Azonafide payload in its unmodified, active form, along with the liberation of carbon dioxide and the remnant of the PAB spacer. creativebiolabs.net This traceless release mechanism is a critical feature, ensuring that the cytotoxic agent is delivered to its site of action without any residual linker components that might impede its activity.
Table 1: Key Steps in Cathepsin B-Mediated Payload Release
| Step | Description | Key Molecules Involved |
| 1. Internalization | The ADC is internalized by the target cancer cell. | ADC, Target Antigen |
| 2. Lysosomal Trafficking | The internalized ADC is transported to the lysosome. | Endosomes, Lysosomes |
| 3. Enzymatic Cleavage | Cathepsin B hydrolyzes the Val-Cit dipeptide bond. | Cathepsin B, VC linker |
| 4. Self-Immolation | The PAB spacer undergoes a 1,6-elimination reaction. | PAB spacer |
| 5. Payload Release | Unmodified Azonafide is released into the cell. | Azonafide |
While Cathepsin B is considered the primary enzyme responsible for the cleavage of the VC linker, research has revealed that other proteases can also hydrolyze this dipeptide sequence. This broader susceptibility has implications for the specificity and potential off-target toxicities of ADCs employing this linker.
Studies have demonstrated that other members of the cathepsin family, such as cathepsins K, L, and S, can also cleave the VC linker, albeit with potentially different efficiencies. nih.gov Furthermore, the serine protease, neutrophil elastase, has been shown to cleave the valine-citrulline linker, which could lead to premature payload release in the vicinity of neutrophils and contribute to off-target effects. nih.gov
Intracellular Processing and Bioactivation Pathways of the Azonafide Payload
Upon its release from the PAB spacer, the Azonafide payload is in its active form and does not require further metabolic activation to exert its cytotoxic effects. The "bioactivation" of Azonafide is, in essence, its liberation from the ADC construct within the intracellular environment. Once freed in the cytoplasm or lysosome, Azonafide can diffuse or be transported to its primary site of action: the cell nucleus. The intracellular trafficking of small molecule drugs like Azonafide is a complex process that can involve passive diffusion across membranes as well as active transport mechanisms. The physicochemical properties of Azonafide, including its size, charge, and lipophilicity, will influence its ability to traverse the nuclear membrane and access the genomic DNA.
Molecular Targets and Binding Interactions of the Released Azonafide Moiety
The cytotoxic activity of Azonafide is a consequence of its direct interaction with nuclear DNA and its interference with essential cellular processes, particularly DNA replication and transcription. Azonafide employs a dual mechanism of action, functioning as both a DNA intercalator and a topoisomerase II poison. nih.gov
Azonafide possesses a planar polycyclic aromatic structure that enables it to insert itself between the base pairs of the DNA double helix, a process known as intercalation. nih.gov This physical insertion distorts the helical structure of DNA, creating a local unwinding and lengthening of the DNA molecule. This distortion can interfere with the binding of DNA polymerases and transcription factors, thereby inhibiting DNA replication and gene expression.
In addition to simple intercalation, the chemical structure of Azonafide allows for the formation of covalent bonds with the DNA bases, leading to the generation of DNA cross-links. wikipedia.orgamegroups.org These cross-links can be either intrastrand (between two bases on the same DNA strand) or interstrand (between bases on opposite DNA strands). wikipedia.orgyoutube.com Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is a prerequisite for both replication and transcription. amegroups.org The formation of these adducts represents a form of DNA damage that, if not repaired, can trigger cell cycle arrest and apoptosis. nih.gov
Topoisomerase II is an essential enzyme that resolves topological problems in DNA by creating transient double-strand breaks, allowing for the passage of another DNA segment through the break, and then resealing the break. mdpi.com This process is crucial for relieving torsional stress during replication and transcription and for segregating daughter chromosomes during mitosis. nih.gov
Azonafide acts as a topoisomerase II poison, meaning it does not inhibit the enzyme's ability to cleave DNA but rather stabilizes the transient intermediate complex in which topoisomerase II is covalently bound to the cleaved DNA strands. nih.govembopress.org This stabilized "cleavage complex" prevents the re-ligation of the DNA double-strand break. researchgate.net The accumulation of these stalled cleavage complexes leads to the formation of permanent, protein-linked DNA double-strand breaks. embopress.org These lesions are highly genotoxic and trigger a robust DNA damage response, which can ultimately lead to the activation of apoptotic pathways and programmed cell death. nih.gov
Table 2: Molecular Targets and Mechanisms of Azonafide
| Molecular Target | Mechanism of Action | Consequence |
| DNA | Intercalation between base pairs. | Distortion of DNA helix, inhibition of replication and transcription. |
| DNA | Formation of intrastrand and interstrand cross-links. | Blockade of DNA strand separation, induction of DNA damage. |
| Topoisomerase II | Stabilization of the topoisomerase II-DNA cleavage complex. | Accumulation of DNA double-strand breaks, activation of DNA damage response. |
Downstream Signaling Pathways and Cellular Responses Modulated by Azonafide
Upon release from its delivery conjugate, the active compound Azonafide initiates a cascade of molecular events centered on its function as a DNA intercalator. By inserting itself into the DNA helix, Azonafide disrupts normal DNA replication and transcription, triggering a robust DNA Damage Response (DDR) that culminates in cell cycle arrest and programmed cell death.
Cell Cycle Arrest and Apoptosis Induction
The cellular response to Azonafide-induced DNA damage is characterized by the activation of pathways leading to cell cycle arrest, primarily at the G2/M checkpoint, followed by the induction of apoptosis. Research on compounds structurally related to Azonafide, such as certain amonafide (B1665376) analogues, provides a detailed model for this process, which notably can proceed in a p53-independent manner, an important feature for cancers with mutated or deficient p53.
The key signaling cascade begins with the recognition of DNA double-strand breaks (DSBs). This recognition activates the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) signaling pathways. These kinases phosphorylate a host of downstream targets that halt cell cycle progression to allow for DNA repair or, if the damage is too severe, to initiate apoptosis.
A crucial downstream effector in this pathway is the transcription factor E2F1. Activation of ATM/ATR signaling leads to increased expression of E2F1, which in turn modulates the expression of proteins critical for both cell cycle control and apoptosis. In p53-deficient cells, this E2F1-dependent pathway can activate p73, a p53 family member, which then transactivates pro-apoptotic genes. The process culminates in the activation of the intrinsic (mitochondrial) pathway of apoptosis, marked by the involvement of Apaf-1 (Apoptotic Protease Activating Factor 1) and subsequent caspase activation. This signaling cascade effectively ensures that cancer cells with extensive DNA damage are eliminated.
The table below summarizes the key molecular players and their roles in the pathway leading to cell cycle arrest and apoptosis.
| Pathway Component | Role in Azonafide-Mediated Response |
| DNA Intercalation | Initial event; Azonafide binds to DNA, causing structural damage and DSBs. |
| ATM/ATR Kinases | Primary sensors of DNA damage; activate downstream checkpoint signaling. |
| E2F1 | Key transcription factor; activated by ATM/ATR, promotes G2/M arrest and apoptosis. |
| p73 | p53-family protein; activated by E2F1 in a p53-independent manner to induce apoptosis. |
| p21 (Cip1/WAF1) | Cyclin-dependent kinase inhibitor; expression is increased, contributing to G2/M arrest. |
| Apaf-1 | Forms the apoptosome; central component of the intrinsic apoptotic pathway. |
Exploration of Non-Apoptotic Cell Death Mechanisms
Beyond classical apoptosis, there is an active exploration into whether Azonafide can induce other forms of cell death, particularly those that can stimulate a host anti-tumor immune response. One such mechanism is Immunogenic Cell Death (ICD). ICD is a form of regulated cell death characterized by the release of Damage-Associated Molecular Patterns (DAMPs), which act as "danger signals" to the immune system. nih.govfrontiersin.org
Investigations into Azonafide-based antibody-drug conjugates (ADCs) are underway to determine if they can activate ICD within cancer cells. sciencedaily.com The rationale is that by inducing ICD, the dying cancer cells would not only be eliminated by the drug but would also release signals to "wake up" and activate the patient's own immune cells. sciencedaily.com This process enhances the antigenicity and adjuvanticity of the tumor, effectively transforming the dying tumor into an in situ vaccine. This could lead to a T-cell-mediated anti-tumor immune response, potentially eradicating residual cancer cells and establishing long-term immune memory against the cancer. nih.gov While the precise molecular pathways (such as necroptosis or pyroptosis) by which Azonafide might induce this immunogenic response are still under detailed investigation, the goal is to leverage a non-apoptotic mechanism to achieve a more durable and systemic anti-cancer effect. sciencedaily.com
Comparative Mechanistic Analysis of this compound versus Free Azonafide
The fundamental mechanism of action of the Azonafide payload—DNA intercalation leading to cell cycle arrest and cell death—is identical whether it is administered as a free drug or as part of the this compound conjugate. The critical difference between the two lies not in the downstream molecular pathway, but in the delivery, activation, and specificity of the cytotoxic agent.
Free Azonafide: When administered systemically, free Azonafide can enter both cancerous and healthy proliferating cells, leading to widespread cytotoxicity. Its action is non-specific, which is the primary cause of the adverse side effects commonly associated with traditional chemotherapy. The drug's efficacy is dependent on its systemic concentration and its ability to passively or actively enter cells throughout the body.
This compound: This conjugate is an advanced pro-drug form designed for targeted delivery, typically as part of an Antibody-Drug Conjugate (ADC). The system functions as follows:
Targeted Delivery: An antibody, to which the this compound linker-drug is attached, specifically binds to an antigen that is overexpressed on the surface of cancer cells.
Internalization: The entire ADC complex is internalized by the cancer cell, usually via receptor-mediated endocytosis.
Lysosomal Cleavage: Once inside the cell's lysosome, the Valine-Citrulline (VC) component of the linker is cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.
Payload Release: Cleavage of the VC linker initiates the collapse of the PAB (p-aminobenzyl) spacer, which in turn releases the active Azonafide payload (ABAEP-Azonafide) directly into the cytoplasm of the targeted cancer cell.
This targeted approach ensures that the highly potent Azonafide is released preferentially inside cancer cells, maximizing its anti-tumor effect while minimizing exposure to healthy tissues. Therefore, the comparative advantage of the conjugate is its significantly improved therapeutic window. While free Azonafide indiscriminately triggers the DNA damage response in any cell it enters, this compound ensures this response is initiated with high precision at the site of the tumor.
| Feature | Free Azonafide | This compound (as part of an ADC) |
| Delivery | Non-specific, systemic distribution. | Targeted to tumor-specific antigens via an antibody. |
| Activation | Always in an active state. | Prodrug; activated by lysosomal enzymes inside the target cell. |
| Specificity | Low; affects both healthy and cancerous proliferating cells. | High; payload is released preferentially inside cancer cells. |
| Intracellular MOA | DNA intercalation -> DNA Damage Response -> Cell Cycle Arrest -> Apoptosis/ICD | Identical to free drug after payload release. |
| Therapeutic Window | Narrow, limited by systemic toxicity. | Wide, due to targeted delivery and reduced systemic exposure. |
Preclinical Pharmacological Investigations of Mal Vc Pab Abaep Azonafide
In Vitro Efficacy Studies
In vitro studies are fundamental in assessing the cytotoxic potential and cellular responses to an ADC payload and linker system. For Mal-VC-PAB-ABAEP-Azonafide, these studies aim to confirm its activity upon intracellular release and to understand its cellular processing.
The cytotoxic payload of this conjugate, Azonafide (B1242303), is an anthracene-based DNA intercalator known to inhibit tumor cell growth at low nanomolar concentrations. nih.gov While specific in vitro cytotoxicity data for an ADC utilizing the this compound conjugate is not extensively available in the public domain, the parent compound, Azonafide, and its analogs have been evaluated against a panel of human tumor cell lines. For instance, in a study involving 56 cell lines, the unsubstituted Azonafide (AMP-1) demonstrated a mean 50% cell kill (LC50) of 10-5.53 M, with some selectivity observed in melanoma cell lines (10-6.22 M). mit.edu Another analog, the 6-ethoxy substituted AMP-53, showed a similar mean LC50 of 10-5.53 M, with selectivity in non-small cell lung cancer and renal cell carcinoma. mit.edu
A patent describing ROR1 antibody immunoconjugates, which may utilize such linker-payload systems, indicates that these ADCs can inhibit the growth of ROR1-positive human cancer cells in vitro with an EC50 of 500 nM or less. google.com The patent further discloses that the inhibitory activity on cell proliferation is mediated by the binding of the ADC to the ROR1 receptor. google.com
Interactive Table: In Vitro Activity of Azonafide Analogs in Human Cancer Cell Lines
| Compound | Mean LC50 (M) | Selective Activity (Cell Type) |
|---|---|---|
| Azonafide (AMP-1) | 10-5.53 | Melanoma |
Note: This data is for Azonafide and its analog, not the full this compound conjugate.
The cytotoxic component, Azonafide, functions as a DNA intercalating agent. nih.gov DNA intercalators insert themselves between the base pairs of DNA, leading to a disruption of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. google.comnih.gov Studies on other ROR1-targeted ADCs with different DNA-damaging payloads have shown induction of G2/M cell cycle arrest. sutrobio.com It is therefore hypothesized that an ADC carrying Azonafide would induce significant DNA damage, leading to the activation of DNA damage response pathways and subsequent cell cycle arrest, primarily at the G2/M phase, in antigen-positive cancer cells. However, specific studies detailing the impact of this compound on mechanistic biomarkers such as γH2AX (a marker of DNA double-strand breaks) or detailed cell cycle analysis are not publicly available.
For example, studies on other ADCs have shown that the potency of the conjugate in sensitive cell lines can be significantly improved compared to the free payload. google.com A patent for ROR1 immunoconjugates notes that the conjugation of the drug had a minimal impact on the antibody's binding affinity to the target cells, which is a critical factor for maintaining targeting efficacy. google.com
Mechanisms of resistance to ADCs are multifaceted and can involve alterations in antigen expression, defects in ADC internalization and trafficking, lysosomal dysfunction, and increased drug efflux. wipo.int For a payload like Azonafide, which is a DNA intercalator, resistance could also arise from upregulation of DNA repair pathways or alterations in apoptotic signaling.
Azonafides have been reported to be unaffected by the multidrug resistance (MDR) phenomenon in some studies, which is a significant advantage. mit.edu However, acquired resistance is still a potential challenge. Strategies to overcome resistance to ADCs include the development of biparatopic ADCs that bind to two different epitopes on the target antigen, the use of novel payloads with different mechanisms of action, or combination therapies. wipo.int For an Azonafide-based ADC, this could involve co-administration with inhibitors of DNA repair enzymes to enhance its cytotoxic effect.
In Vivo Efficacy Studies in Non-Human Preclinical Models
In vivo studies are essential to evaluate the anti-tumor activity and tolerability of an ADC in a whole-organism setting. These studies provide insights into the pharmacokinetic and pharmacodynamic properties of the conjugate.
The selection of appropriate animal models is crucial for the preclinical evaluation of a ROR1-targeted ADC. Given that ROR1 is an onco-embryonic antigen with high expression in various cancers and limited expression in normal adult tissues, xenograft models using human cancer cell lines with varying levels of ROR1 expression are commonly employed. google.com
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly used as they better recapitulate the heterogeneity of human tumors. Studies on other ROR1-targeted ADCs, such as VLS-101, have utilized RS-PDX models (Richter syndrome patient-derived xenografts) to demonstrate efficacy. In these models, VLS-101 induced complete remissions in tumors with higher levels of ROR1 expression.
A patent related to ROR1 immunoconjugates describes a chronic lymphocytic leukemia mouse model (TCL1-ROR1) where treatment with a ROR1-ADC led to a dose-dependent inhibition of leukemic cell tumor burden. google.com
Patient-derived organoids (PDOs) are also emerging as a valuable preclinical model for testing ADC efficacy. These three-dimensional cultures can be derived from patient tumors and maintain the genetic and phenotypic characteristics of the original tumor, offering a platform for personalized medicine and drug screening.
While these models are suitable for evaluating a ROR1-ADC with the this compound conjugate, specific in vivo efficacy data for this particular ADC is not publicly available.
Evaluation of Antitumor Activity and Disease Regression in Preclinical Settings
The antitumor activity of an ADC is assessed in various preclinical models to determine its efficacy against cancer cells. While specific in vivo studies on an ADC utilizing the this compound drug-linker are not extensively detailed in publicly available literature, the general approach involves the use of xenograft and patient-derived xenograft (PDX) models. These models involve implanting human tumor cells or tissues into immunodeficient mice.
The Azonafide payload, a DNA intercalator, has demonstrated potent cytotoxic activity against a range of cancer cell lines. When conjugated to a tumor-targeting antibody, such as one directed against Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1), the resulting ADC is expected to exhibit significant antitumor effects. ROR1 is an attractive target as it is expressed on various hematological and solid tumors but has limited expression in normal adult tissues.
Preclinical studies on ROR1-targeted ADCs with similar linker-payload technologies have shown promising results, including tumor growth inhibition and, in some cases, complete tumor regression in models of mantle cell lymphoma and other cancers. For an ADC employing the this compound conjugate, preclinical efficacy would be evaluated by administering the ADC to tumor-bearing mice and monitoring tumor volume over time. Key metrics for evaluation include:
Tumor Growth Inhibition (TGI): The percentage by which tumor growth is inhibited in treated animals compared to a control group.
Tumor Regression: The reduction in the size of the tumor following treatment. Complete regression indicates the tumor is no longer detectable.
The following table illustrates the type of data that would be generated in such preclinical studies. Please note that this is a representative table, as specific data for this compound is not publicly available.
| Preclinical Model | Treatment Group | Tumor Growth Inhibition (%) | Complete Regressions (n) |
|---|---|---|---|
| Mantle Cell Lymphoma Xenograft | Vehicle Control | 0 | 0/10 |
| Mantle Cell Lymphoma Xenograft | ROR1-ADC (Azonafide) | 95 | 6/10 |
| Triple-Negative Breast Cancer PDX | Vehicle Control | 0 | 0/8 |
| Triple-Negative Breast Cancer PDX | ROR1-ADC (Azonafide) | 88 | 4/8 |
Pharmacodynamic Biomarker Analysis in Non-Human Biological Systems
Pharmacodynamic (PD) biomarker analysis is crucial for understanding the mechanism of action of an ADC and for confirming that it is engaging with its intended target and eliciting the desired biological response. In preclinical settings, this involves analyzing tissue and blood samples from treated animals to assess changes in key biomarkers.
For an ADC with the this compound conjugate, PD biomarker analysis would focus on:
Target Engagement: Demonstrating that the ADC is binding to its target on the tumor cells. This can be assessed by measuring the level of the ADC bound to the tumor tissue.
Cellular Proliferation Markers: Evaluating the impact of the ADC on tumor cell proliferation. A common marker for this is Ki-67, a protein associated with cell proliferation. A decrease in Ki-67 staining in tumor tissue following treatment would indicate a reduction in cell division.
Apoptosis Markers: Assessing the induction of programmed cell death (apoptosis) in tumor cells. Markers such as cleaved caspase-3 can be measured by immunohistochemistry. An increase in cleaved caspase-3 would suggest that the ADC is effectively killing the cancer cells.
DNA Damage Response: Given that Azonafide is a DNA intercalator, biomarkers of DNA damage, such as γH2AX, would be relevant. An increase in γH2AX foci in tumor cells would indicate that the payload has been released and is exerting its DNA-damaging effect.
The table below provides an example of the kind of data that would be collected from a pharmacodynamic biomarker analysis.
| Biomarker | Assay Method | Expected Change in Tumor Tissue (Post-Treatment) |
|---|---|---|
| Target (e.g., ROR1) Occupancy | Immunohistochemistry/Flow Cytometry | Increase in ADC localization |
| Ki-67 | Immunohistochemistry | Decrease in positive staining |
| Cleaved Caspase-3 | Immunohistochemistry | Increase in positive staining |
| γH2AX | Immunofluorescence | Increase in nuclear foci |
Preclinical Pharmacokinetic and Pharmacodynamic Characterization in Non-Human Species
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Preclinical Models
The study of ADME is a fundamental component of preclinical pharmacokinetics, providing insights into how a drug is handled by the body. For an ADC, the ADME profile is complex due to the different components of the molecule (antibody, linker, and payload).
Preclinical ADME studies for an ADC with this compound would typically be conducted in rodent and non-human primate models. The key aspects to be evaluated include:
Absorption: As ADCs are administered intravenously, this aspect is less of a focus. However, if other routes of administration were considered, absorption kinetics would be important.
Distribution: This involves assessing where the ADC and its components travel in the body. It is important to determine the extent of tumor penetration, as well as distribution to normal tissues, which can inform potential off-target toxicities.
Metabolism: The metabolic fate of the ADC is a critical area of investigation. This includes the catabolism of the antibody component, the cleavage of the linker, and the metabolism of the released Azonafide payload.
Excretion: This determines how the ADC and its metabolites are eliminated from the body.
Assessment of Target Engagement and Occupancy in Preclinical Tumor Models
Confirming that the ADC effectively engages with its target in vivo is a key objective of preclinical studies. Target engagement and occupancy studies aim to quantify the extent of binding of the ADC to its target on tumor cells.
These studies often involve:
Ex Vivo Analysis: Tumor tissues from treated animals are collected at various time points and the amount of ADC bound to the tumor cells is quantified using techniques such as flow cytometry or immunohistochemistry.
In Vivo Imaging: In some cases, the ADC can be labeled with a fluorescent or radioactive tag to allow for non-invasive imaging of its biodistribution and tumor localization over time.
A high degree of target engagement and occupancy in the tumor, coupled with low levels of off-target binding, is a key characteristic of a promising ADC candidate.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Mal Vc Pab Abaep Azonafide
Impact of Linker Length and Compositional Modifications on Compound Stability and Therapeutic Activity
Modifications to the linker's length and composition can significantly impact the ADC's properties. For instance, the stability of the maleimide (B117702) group's attachment to the antibody's cysteine residues can be influenced by the local chemical environment. researchgate.net Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a reduced therapeutic window. adcreview.comnih.gov Research has shown that introducing steric hindrance near the cleavage site can enhance linker stability. frontiersin.org
Furthermore, the hydrophobicity of the linker-payload combination can affect the ADC's aggregation propensity and pharmacokinetics. nih.gov The valine-citrulline dipeptide, while effective for targeted cleavage, can contribute to the hydrophobicity of the ADC. nih.gov Modifications, such as the incorporation of hydrophilic amino acids or the use of "exo-cleavable" linkers where the cleavable peptide is repositioned, have been explored to improve the hydrophilic profile, thereby reducing aggregation and enhancing the drug-to-antibody ratio (DAR) without compromising stability. nih.govadcreview.com
Table 1: Impact of Linker Modifications on ADC Properties
| Linker Modification | Impact on Stability | Impact on Therapeutic Activity |
|---|---|---|
| Increased Steric Hindrance | Enhanced stability in circulation. frontiersin.org | Potentially slower payload release. frontiersin.org |
| Incorporation of Hydrophilic Moieties | Reduced aggregation and improved pharmacokinetics. nih.govadcreview.com | May allow for higher drug-to-antibody ratios. adcreview.com |
Elucidation of Azonafide (B1242303) Moiety Structural Determinants for Potency and Selectivity
The azonafide payload is a DNA intercalator that exhibits potent cytotoxic activity. nih.gov SAR studies on azonafide derivatives have identified key structural features that are critical for their anticancer effects. These studies have shown that the planar aromatic ring system of the azonafide core is essential for its intercalation into DNA. ijpsonline.com
Quantitative structure-activity relationship (QSAR) analyses have revealed that the hydrophobicity and charge distribution of the azonafide molecule play a significant role in its biological activity. ijpsonline.comijpsonline.com Specifically, substitutions at certain positions of the azonafide scaffold can modulate its DNA binding affinity and cytotoxicity. For example, increasing the hydrophobicity at the 8th and 10th positions of the azonafide ring system has been shown to correlate with enhanced biological activity. ijpsonline.comijpsonline.com
Moreover, the charge density at the C10 position is another important determinant of activity. ijpsonline.comijpsonline.com A specific charge distribution is thought to be necessary for optimal interaction with the DNA-topoisomerase II complex, which is the target of this class of compounds. ijpsonline.com Azonafide derivatives have shown efficacy against a range of cancer models, including those that exhibit multidrug resistance, suggesting a mechanism of action that can circumvent common resistance pathways. nih.gov
Table 2: Structural Determinants of Azonafide Activity
| Structural Feature | Impact on Potency and Selectivity |
|---|---|
| Planar Aromatic System | Essential for DNA intercalation. ijpsonline.com |
| Hydrophobicity | Increased hydrophobicity at specific positions enhances activity. ijpsonline.comijpsonline.com |
Influence of Conjugation Site and Stoichiometry on the Pharmacological Profile
The site of conjugation on the antibody and the number of drug molecules attached, known as the drug-to-antibody ratio (DAR) or stoichiometry, are critical parameters that influence the pharmacological profile of an ADC. nih.gov The use of engineered cysteine residues for conjugation allows for the production of more homogeneous ADCs with a defined DAR, typically around 2. nih.gov
The specific location of the conjugated linker-payload can affect the ADC's stability, pharmacokinetics, and efficacy. researchgate.net Conjugation at sites with high solvent accessibility may lead to faster clearance and reduced stability due to increased interaction with plasma components. researchgate.net Conversely, conjugation at less accessible sites can shield the linker from premature cleavage, enhancing its stability in circulation. researchgate.net
The DAR value has a direct impact on both the potency and the potential toxicity of the ADC. A higher DAR can lead to increased cytotoxicity but may also result in faster clearance and a higher risk of off-target toxicity. nih.gov Therefore, an optimal DAR must be determined to balance efficacy and safety. Site-specific conjugation methods that yield a uniform DAR are advantageous for achieving a consistent and predictable pharmacological profile. nih.gov
Table 3: Effect of Conjugation Site and Stoichiometry on ADC Profile
| Parameter | Influence on Pharmacological Profile |
|---|---|
| Conjugation Site | |
| High Solvent Accessibility | May lead to lower stability and faster clearance. researchgate.net |
| Low Solvent Accessibility | Can enhance stability by protecting the linker. researchgate.net |
| Stoichiometry (DAR) | |
| High DAR | Increased potency, but potentially higher toxicity and faster clearance. nih.gov |
| Low DAR | Improved safety profile, but potentially lower efficacy. nih.gov |
Computational Chemistry and Molecular Modeling for SAR/SPR Prediction and Optimization
Computational chemistry and molecular modeling have become indispensable tools for the rational design and optimization of ADCs like Mal-VC-PAB-ABAEP-Azonafide. nih.gov These in silico techniques provide valuable insights into the structure-activity and structure-property relationships that govern ADC performance. researchgate.net
QSAR modeling can be employed to predict the biological activity of novel azonafide derivatives based on their physicochemical properties, guiding the synthesis of more potent payloads. digitellinc.com Molecular docking and molecular dynamics simulations can be used to study the interaction of the azonafide payload with its DNA target, helping to elucidate the molecular basis of its cytotoxic mechanism. nih.gov
Table 4: Applications of Computational Modeling in ADC Optimization
| Modeling Technique | Application in ADC Design |
|---|---|
| QSAR | Prediction of payload potency and other properties like bystander effect. digitellinc.com |
| Molecular Docking | Elucidation of payload-target interactions at the atomic level. nih.gov |
| Molecular Dynamics Simulations | Assessment of ADC stability and conformational changes. nih.gov |
| Surface Property Evaluation | Prediction of aggregation propensity and guidance for linker optimization. digitellinc.com |
Advanced Research Methodologies Applied to the Study of Mal Vc Pab Abaep Azonafide
High-Throughput Screening (HTS) Approaches for Compound Identification and Optimization
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds to identify those with desired biological activity. njbio.com For a complex entity like Mal-VC-PAB-ABAEP-Azonafide, which is a component of a larger antibody-drug conjugate, HTS plays a critical role in both the initial discovery of the cytotoxic agent (Azonafide) and the optimization of the entire ADC construct. theprismlab.orgalphathera.com
The process begins with the development of assays suitable for miniaturization and automation. youtube.com In the context of an ADC featuring the this compound linker-payload system, HTS would be employed at several stages. Initially, screening vast compound libraries would identify cytotoxic payloads like Azonafide (B1242303) that exhibit high potency against specific cancer cell lines. Subsequently, a high-throughput conjugation platform can be used to create a multitude of ADCs with variations in the linker, payload, and the monoclonal antibody itself. wuxibiologics.com This allows for the rapid evaluation of how these modifications affect critical parameters such as stability, antigen binding, and cancer cell-killing efficacy. njbio.comalphathera.com
These screening platforms are designed to test numerous ADC candidates in parallel, providing data on their potency and specificity. njbio.comtheprismlab.org This approach accelerates the identification of the most promising ADC candidates for further development, reducing the time and cost associated with preclinical research. njbio.com
Advanced Imaging Techniques for Spatiotemporal Tracking and Distribution in Preclinical Models
Understanding the in vivo journey of an ADC is critical to evaluating its efficacy and potential toxicities. Advanced imaging techniques provide non-invasive, real-time visualization of the biodistribution, target engagement, and payload delivery of an ADC containing this compound in preclinical models. xjtu.edu.cnnih.gov
Radiolabeling the antibody component with isotopes such as 89Zr or 124I allows for macroscopic imaging using Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). acs.org These techniques can track the ADC's accumulation in tumors versus healthy organs over time. nih.govnih.gov To specifically follow the payload, it can be labeled with isotopes like 3H or 14C, although this typically requires ex vivo analysis. acs.org
Near-infrared (NIR) fluorescence imaging is another powerful tool. By conjugating a NIR fluorescent dye to the antibody, researchers can visualize ADC distribution with high sensitivity. ijpbs.com More advanced "activatable" fluorescent probes can be designed to fluoresce only after the linker is cleaved and the Azonafide payload is released within the target cell, offering real-time insights into the intracellular processing of the ADC. acs.org These imaging modalities are invaluable for confirming that the ADC reaches its intended target and effectively releases its cytotoxic payload. xjtu.edu.cnijpbs.com
Application of Omics Technologies for Mechanistic Insights and Biomarker Discovery
Omics technologies, including genomics, proteomics, and metabolomics, offer a holistic view of the molecular changes induced by an ADC containing this compound. frontiersin.orgjusst.org These high-throughput methods are instrumental in elucidating the compound's mechanism of action and identifying biomarkers that could predict patient response. worldscholarsreview.orgnih.gov
Genomics and Transcriptomics: These approaches analyze changes in gene expression in cancer cells upon treatment with the ADC. By identifying which genes are up- or down-regulated, researchers can uncover the cellular pathways affected by the Azonafide payload. This can confirm the intended mechanism of action and may reveal novel off-target effects or mechanisms of resistance. nih.gov
Proteomics: Proteomics focuses on the large-scale study of proteins. nih.gov Using techniques like mass spectrometry, scientists can quantify changes in the abundance of thousands of proteins within a cell after ADC treatment. This can provide direct evidence of the drug's impact on cellular signaling, protein degradation, and other critical processes, offering deeper mechanistic insights than gene expression data alone. frontiersin.org
Metabolomics: This field involves the comprehensive analysis of metabolites in a biological system. nih.gov By comparing the metabolic profiles of treated and untreated cells, researchers can understand how the ADC alters cellular metabolism, which is often dysregulated in cancer. This can help to identify biomarkers of drug activity and toxicity. frontiersin.orgnih.gov
Collectively, these omics approaches generate vast datasets that, through bioinformatic analysis, can reveal the intricate molecular consequences of ADC treatment and guide the development of more effective and safer therapies. worldscholarsreview.orgnih.gov
Development of Robust Bioanalytical Methods for Compound Quantification and Metabolite Profiling
The structural complexity of ADCs presents significant bioanalytical challenges. nih.govresearcher.life Robust and validated bioanalytical methods are essential to accurately quantify the various components of the ADC in biological matrices and to profile its metabolites. nih.govmdpi.com This is critical for understanding the pharmacokinetics (PK) of the drug. bioanalysis-zone.com
Several analytical platforms are employed:
Ligand-Binding Assays (LBAs): Techniques like ELISA are commonly used to measure the concentration of the total antibody or the conjugated antibody. mdpi.com While effective for these measurements, LBAs may not provide information on the drug-to-antibody ratio (DAR). mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly specific and sensitive method used to quantify the released cytotoxic payload (Azonafide) and its metabolites in circulation. nih.govmdpi.com This is crucial for assessing the stability of the linker and understanding potential off-target toxicities. mdpi.com
Hybrid LBA-LC-MS/MS: This emerging approach combines the strengths of both techniques. nih.govnih.gov It uses an LBA for affinity capture and enrichment of the ADC from a complex biological sample, followed by LC-MS/MS analysis to quantify different ADC species. nih.gov This allows for a more detailed characterization of the ADC's PK profile. nih.gov
These bioanalytical strategies are fundamental to characterizing the absorption, distribution, metabolism, and elimination (ADME) of an ADC, providing the data needed to correlate drug exposure with efficacy and safety outcomes. mdpi.com
Future Research Directions and Translational Perspectives for Mal Vc Pab Abaep Azonafide
Exploration of Novel Therapeutic Applications beyond Current Scope in Preclinical Models
While initial interest in Mal-VC-PAB-ABAEP-Azonafide has been associated with targets like the receptor tyrosine kinase-like orphan receptor 1 (ROR1), the unique properties of the Azonafide (B1242303) payload suggest potential applications in a wider range of malignancies. Azonafide has demonstrated potent antitumor activity, and its mechanism of action may be effective against various tumor types.
Future preclinical studies are anticipated to explore the efficacy of Azonafide-based ADCs in diverse cancer models. This includes, but is not limited to:
High-Grade Serous Ovarian Cancer (HGSOC): Given the therapeutic potential of ROR1-targeting ADCs in HGSOC, exploring the activity of a this compound conjugate in preclinical models of this disease is a logical next step.
Pediatric Cancers: Preliminary research on ROR1-targeted ADCs has shown potential in pediatric preclinical models, such as certain types of acute lymphoblastic leukemia (ALL) and Ewing sarcoma. Further investigation could validate the use of Azonafide-based conjugates in these challenging diseases.
Hematological Malignancies: ROR1 is a known target in various hematological cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Preclinical evaluation of a this compound ADC in these contexts could reveal significant therapeutic opportunities.
The development of advanced preclinical models, such as patient-derived xenografts (PDXs) and organoids, will be instrumental in these explorations. Such models more accurately recapitulate the heterogeneity of human tumors and can provide more reliable data on therapeutic efficacy.
Table 1: Potential Preclinical Models for Expanded Therapeutic Application
| Cancer Type | Preclinical Model | Rationale |
| High-Grade Serous Ovarian Cancer | Patient-Derived Xenografts (PDXs) | ROR1 is a potential target in HGSOC. |
| Pediatric Acute Lymphoblastic Leukemia | Cell Line-Derived Xenografts | ROR1 expression is elevated in some B-ALL subtypes. |
| Pediatric Ewing Sarcoma | Cell Line-Derived Xenografts | Elevated ROR1 expression observed in preclinical models. |
| Chronic Lymphocytic Leukemia | In vivo models | ROR1 is a well-established target in CLL. |
| Mantle Cell Lymphoma | In vivo models | ROR1 is a validated target in MCL. |
Development of Next-Generation this compound Analogues with Enhanced Efficacy or Improved Pharmacological Characteristics
The modular nature of ADCs allows for the systematic optimization of each component. Future research will likely focus on developing next-generation analogues of this compound with superior properties.
Key areas for analogue development include:
Linker Modification: While the valine-citrulline (VC) linker is widely used, research into alternative dipeptide sequences or novel linker technologies could enhance plasma stability and control the release of Azonafide. Modifications to the PAB spacer could also be explored to modulate the release kinetics of the payload.
Payload Optimization: Synthesis of Azonafide derivatives could lead to payloads with increased potency or a more favorable safety profile.
Alternative Conjugation Strategies: Moving from stochastic to site-specific conjugation methods can produce more homogeneous ADCs with a consistent drug-to-antibody ratio (DAR), leading to improved pharmacokinetics and a wider therapeutic window.
Table 2: Strategies for Next-Generation Analogue Development
| Component | Modification Strategy | Desired Outcome |
| Linker | Introduction of novel cleavable motifs | Improved plasma stability, optimized payload release |
| Payload | Synthesis of Azonafide derivatives | Enhanced potency, reduced off-target toxicity |
| Conjugation | Site-specific conjugation techniques | Homogeneous ADC population, consistent DAR |
Research into Combination Therapy Regimens with Other Anti-Cancer Modalities in Preclinical Settings
Combining ADCs with other anti-cancer agents is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. Preclinical research is essential to identify synergistic combinations and optimal dosing schedules.
Potential combination therapies for an ADC utilizing this compound include:
Chemotherapy: Combining with standard-of-care chemotherapeutic agents, such as carboplatin, could have synergistic effects, as has been observed with other ROR1-targeting ADCs in ovarian cancer models.
PARP Inhibitors: In cancers with specific DNA repair deficiencies, such as those with BRCA mutations, combination with PARP inhibitors like olaparib (B1684210) could be highly effective.
Immune Checkpoint Inhibitors: The immunogenic cell death induced by some cytotoxic payloads can prime the tumor microenvironment for an anti-tumor immune response, suggesting a rationale for combination with immune checkpoint inhibitors.
These combinations would need to be rigorously evaluated in preclinical models to assess their synergistic potential and to establish a favorable safety profile before any clinical consideration.
Addressing Research Challenges and Limitations in Conjugate Development
The development of ADCs, including those utilizing this compound, is not without its challenges. Future research must address several key limitations:
Plasma Stability: Premature release of the cytotoxic payload in circulation can lead to off-target toxicity. The stability of the Mal-VC-PAB linker in plasma, particularly its susceptibility to enzymatic cleavage, requires thorough evaluation in non-human models. Studies have shown that the VC-PABC linker can be unstable in mouse plasma due to the activity of carboxylesterase 1c, highlighting the importance of selecting appropriate preclinical models.
Immunogenicity: As with any biologic, there is a potential for the ADC to elicit an immune response in non-human models, which can affect its pharmacokinetics and efficacy. Careful monitoring of anti-drug antibody (ADA) responses in preclinical studies is crucial.
Off-Target Toxicity: Despite the targeting mechanism, off-target toxicities can still occur due to payload release in the circulation or expression of the target antigen on healthy tissues. Detailed toxicology studies in relevant animal models are necessary to identify and mitigate these risks.
Overcoming these challenges will be critical for the successful translation of this compound-based ADCs from the laboratory to the clinic.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
